

Technical Guide: Chemical Properties of (3R)-1-Methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3R)-1-methylpyrrolidin-3-amine

Cat. No.: B1321200

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of **(3R)-1-methylpyrrolidin-3-amine**, a chiral building block of interest in pharmaceutical development.

Core Chemical Properties

(3R)-1-methylpyrrolidin-3-amine is a chiral pyrrolidine derivative. Its stereospecific nature makes it a valuable intermediate in the synthesis of complex molecular targets. The fundamental properties of this compound are summarized below.

Property	Value	Reference
IUPAC Name	(3R)-1-methylpyrrolidin-3-amine	
CAS Number	457097-75-5	[1]
Alternate CAS	13220-27-4 (unspecified stereochemistry)	[2]
Molecular Formula	C ₅ H ₁₂ N ₂	[2]
Molecular Weight	100.16 g/mol	[2]
Canonical SMILES	CN1C--INVALID-LINK--N	
Purity (Typical)	≥97%	[2]
Storage Conditions	Room temperature, inert atmosphere, keep in dark place	[1]

Experimental Data & Protocols

Synthesis Protocols

While a specific peer-reviewed synthesis for **(3R)-1-methylpyrrolidin-3-amine** is not detailed in the provided results, a common and logical approach is the stereoselective synthesis from a chiral precursor. An analogous, well-documented procedure is the synthesis of the corresponding alcohol, (3R)-1-methylpyrrolidin-3-ol, from (3R)-pyrrolidin-3-ol.[\[3\]](#)[\[4\]](#)

Exemplary Protocol: Reductive Amination (Analogous to Alcohol Synthesis)

This protocol describes the N-methylation of a chiral pyrrolidine precursor.

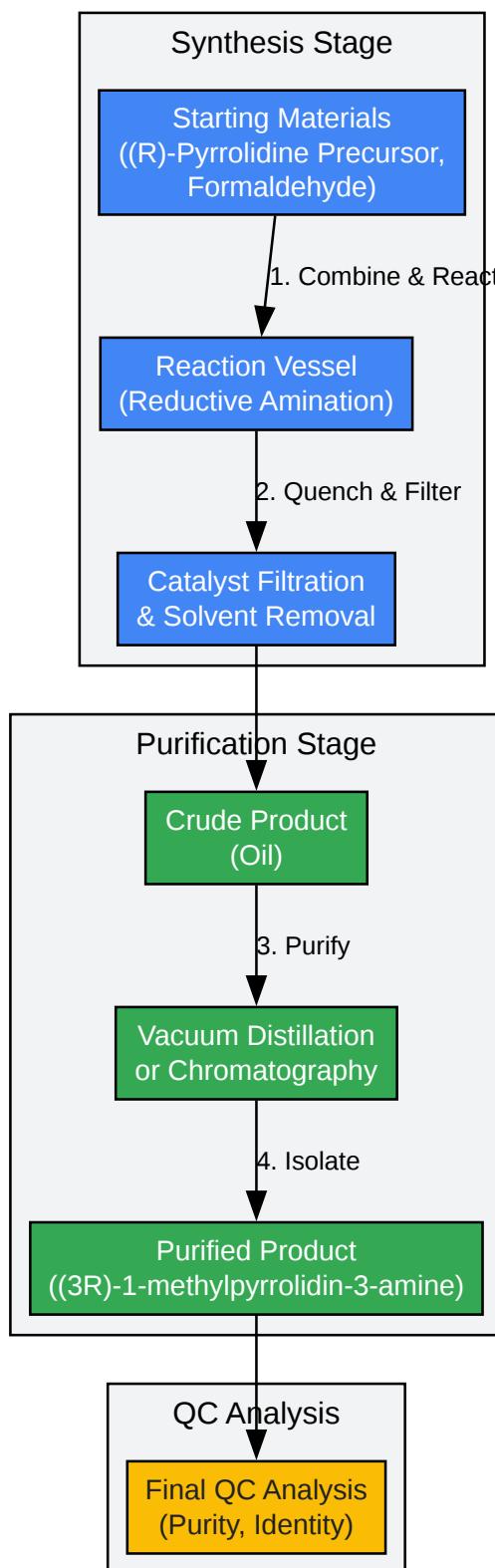
- Reaction Setup: (3R)-pyrrolidin-3-ol (1.0 eq), paraformaldehyde (1.05 to 5.0 eq), a suitable solvent (e.g., methanol), and a metal catalyst (e.g., 5% Platinum on carbon) are combined in a reaction vessel.[\[4\]](#)
- Hydrogenation: The mixture is subjected to hydrogen pressure (e.g., 0.4 to 0.5 MPa) and stirred at a controlled temperature (e.g., 20 °C) for several hours until the starting material is

consumed, as monitored by gas chromatography.[4]

- Work-up: Upon reaction completion, the metal catalyst is removed by filtration. The filter cake is washed with the solvent (methanol).[3]
- Purification: The combined filtrate and washings are concentrated under reduced pressure. Toluene may be added and removed in vacuo to aid in the removal of water.[3] The resulting crude oil is then purified by distillation to yield the final product.[3][4]

This general procedure can be adapted for the synthesis of **(3R)-1-methylpyrrolidin-3-amine**, likely starting from a protected (3R)-pyrrolidin-3-amine to prevent undesired methylation at the 3-amino group.

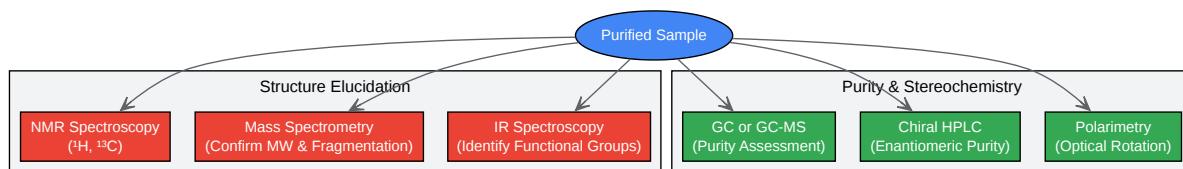
Spectroscopic and Analytical Data


Detailed spectroscopic data for the specific (3R)-enantiomer is not widely published. The following table summarizes expected characteristic signals based on the structure and data from analogous compounds.[5][6]

Technique	Expected Data
¹ H NMR	Signals for protons on the pyrrolidine ring would typically appear between 1.5-3.5 ppm. The N-methyl group would present as a singlet around 2.2-2.5 ppm. The N-H protons of the primary amine would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.[7]
¹³ C NMR	Expected signals for the five distinct carbon atoms of the molecule. The N-methyl carbon would appear around 35-45 ppm, while the ring carbons would be in the 25-70 ppm range.
IR Spectroscopy	- N-H Stretch: Two characteristic peaks for a primary amine in the 3300-3500 cm^{-1} region.[8]- C-H Stretch: Peaks just below 3000 cm^{-1} for aliphatic C-H bonds.[9]- N-H Bend: A bending vibration for the primary amine is expected in the 1580-1650 cm^{-1} region.[8]- C-N Stretch: Aliphatic C-N stretching bands are typically found in the 1020-1250 cm^{-1} range.[8]
Mass Spectrometry	The molecular ion peak (M^+) would be observed at $\text{m/z} = 100$. Common fragmentation patterns for pyrrolidines involve cleavage alpha to the nitrogen atom.[10][11]

Visualized Workflows

General Synthesis and Purification Workflow


The following diagram illustrates a typical workflow for the synthesis and purification of a chemical intermediate like **(3R)-1-methylpyrrolidin-3-amine**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for chemical synthesis and purification.

Analytical Characterization Workflow

This diagram outlines the standard analytical procedures used to confirm the structure and purity of the final compound.

[Click to download full resolution via product page](#)

Caption: Standard workflow for analytical chemical characterization.

Safety and Handling

While a specific safety data sheet for the (3R)-enantiomer is not available, data for structurally similar amines provides essential guidance. The compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be used.

Hazard Category	Recommendations
Handling	Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [12]
PPE	Wear protective gloves, safety glasses with side-shields, and a lab coat.
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames. [12]
Incompatible Materials	Strong oxidizing agents, strong acids. [12]
Fire Fighting	Use carbon dioxide (CO ₂), dry chemical powder, or alcohol-resistant foam. [12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 457097-75-5|(R)-1-Methylpyrrolidin-3-amine|BLD Pharm [bldpharm.com]
- 2. 1-Methylpyrrolidin-3-amine 97% | CAS: 13220-27-4 | AChemBlock [achemblock.com]
- 3. data.epo.org [data.epo.org]
- 4. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]
- 5. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Methylpyrrolidine | C5H11N | CID 118158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]
- 10. Pyrrolidine, 1-methyl- [webbook.nist.gov]
- 11. Pyrrolidine, 1-methyl- [webbook.nist.gov]
- 12. 1-Methylpyrrolidin-3-one hydrochloride | 78635-85-5 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: Chemical Properties of (3R)-1-Methylpyrrolidin-3-amine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1321200#3r-1-methylpyrrolidin-3-amine-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com